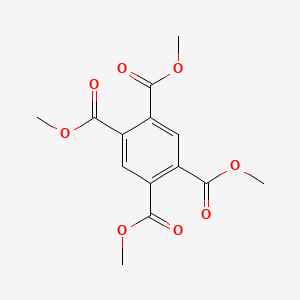

Tetramethyl pyromellitate

Descripción

Contextualization within Benzenepolycarboxylic Acid Derivatives

Tetramethyl pyromellitate, with the chemical name tetramethyl benzene-1,2,4,5-tetracarboxylate, is an ester derivative of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid). Pyromellitic acid belongs to the family of benzenepolycarboxylic acids, which are aromatic compounds containing a benzene (B151609) ring substituted with multiple carboxylic acid groups. nih.gov These acids and their derivatives are fundamental building blocks in the synthesis of a wide array of functional materials.

The parent compound, pyromellitic acid, is a tetra-functional chemical that can act as a cross-linking modifier in polymers, influencing properties such as crystallization rate and melting point. researchgate.net Its dianhydride, pyromellitic dianhydride (PMDA), is a widely utilized monomer in the production of high-performance polymers like polyimides, which are known for their exceptional thermal stability and mechanical strength. researchgate.netrsc.org

This compound is synthesized from pyromellitic acid or its dianhydride, typically through an esterification reaction with methanol (B129727). This process converts the carboxylic acid or anhydride (B1165640) functional groups into methyl ester groups. The presence of these ester groups modifies the reactivity and solubility of the molecule, making it a more suitable starting material for specific synthetic pathways where controlled reactivity is paramount.

Significance as a Versatile Chemical Intermediate

The significance of this compound in advanced chemical research lies in its versatility as a chemical intermediate. The four methyl ester groups provide multiple reaction sites, allowing for the systematic construction of complex molecular architectures. This tetra-functionality is a key attribute that enables its use in the creation of cross-linked polymers and three-dimensional framework structures.

Detailed Research Findings:

Recent research has highlighted the utility of tetra-functional benzene derivatives, such as this compound, in the development of innovative materials:

Polymer Synthesis: In the realm of polymer chemistry, tetra-functional molecules like pyromellitic acid and its derivatives are employed to create branched or cross-linked polymer networks. For instance, 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid) has been used as a cross-linking modifier in the synthesis of unsaturated poly(butylene adipate-co-butylene itaconate) copolyesters. researchgate.net The introduction of this tetra-functional unit allows for the tuning of the material's thermal and mechanical properties. researchgate.net While research often focuses on the acid or dianhydride, the use of the tetramethyl ester can offer advantages in certain polymerization processes, such as better solubility in organic solvents and more controlled reaction kinetics. One method for preparing aromatic polyimides involves heating a solution of an aryl diamine in a tetraester of an aryl tetracarboxylic acid, such as a dialkyl pyromellitate, to form the polyimide in a single step. nasa.gov

Metal-Organic Frameworks (MOFs): The symmetric and multi-dentate nature of the pyromellitate structure makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers, forming one-, two-, or three-dimensional structures with high porosity. Research has demonstrated that 1,2,4,5-benzenetetracarboxylate is a versatile ligand for creating high-dimensional lanthanide-based coordination polymers. researchgate.netpageplace.de These materials have potential applications in gas storage, separation, and catalysis. The synthesis of these MOFs often starts from the carboxylic acid; however, the use of the ester derivative can be a strategic choice in solvothermal synthesis methods to control the deprotonation and coordination process. Porous aluminum pyromellitate MOFs, such as MIL-120 and MIL-121, have been synthesized hydrothermally from pyromellitic acid, showcasing the importance of the pyromellitate core in forming robust, porous frameworks. researchgate.netnih.govresearchgate.net

The table below summarizes the key properties of this compound:

Propiedades

IUPAC Name |

tetramethyl benzene-1,2,4,5-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEIFJBUBJUUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212898 | |

| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-10-9 | |

| Record name | Tetramethyl pyromellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl pyromellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl pyromellitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYL PYROMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG5F4XJK7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Tetramethyl Pyromellitate

Direct Esterification Routes to Tetramethyl Pyromellitate

The most conventional and straightforward method for synthesizing this compound is through the direct esterification of pyromellitic acid or its corresponding dianhydride. This reaction, a type of Fischer esterification, involves reacting the acidic precursor with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The common precursor for this synthesis is pyromellitic dianhydride (PMDA), an important industrial chemical used in the production of high-performance polyimide polymers like Kapton. wikipedia.orgsigmaaldrich.com PMDA is typically produced on an industrial scale via the gas-phase catalytic oxidation of 1,2,4,5-tetramethylbenzene, also known as durene. wikipedia.org In a laboratory setting, PMDA can be obtained by dehydrating pyromellitic acid with acetic anhydride (B1165640). wikipedia.org

The esterification process proceeds by first hydrolyzing PMDA to pyromellitic acid, which then reacts with methanol. To drive the equilibrium towards the product, a catalyst such as sulfuric acid (H₂SO₄) is employed. For instance, a mixture of sulfuric acid and methanol can be used to facilitate the conversion, with the this compound content being verifiable through methods like gas chromatography.

Sustainable Synthesis Strategies Utilizing Biomass-Derived Feedstocks

In the quest for greener chemical processes, significant research has focused on producing valuable aromatic compounds from renewable biomass sources, moving away from petroleum-based feedstocks.

Diels-Alder Cycloaddition and Deoxy-Aromatization Pathways

A novel and sustainable route to synthesize pyromellitic acid, the precursor to this compound, has been developed using biomass-derived furanic platform chemicals. This pathway begins with a Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings. sigmaaldrich.comnih.gov In this specific synthesis, furan (B31954) (derived from biomass) reacts with dimethyl acetylenedicarboxylate. This cycloaddition forms an oxygen-bridged cyclohexadiene intermediate with a reported yield of 84.4%.

Multi-Step Cascade Reaction Approaches

The efficiency of the biomass-to-pyromellitate route is further enhanced by integrating several chemical transformations into a cohesive, multi-step cascade reaction. rsc.orgchemicalbook.com A cascade reaction, or tandem reaction, involves a series of intramolecular or intermolecular reactions where the subsequent reaction occurs only after the formation of the intermediate from the previous step, all within a single reactor. This approach minimizes the need for isolating and purifying intermediates, thereby saving time, resources, and reducing waste.

In the synthesis of pyromellitic acid from furanics, the Diels-Alder cycloaddition, a subsequent retro-Diels-Alder reaction to form a key diene intermediate, and the final deoxy-aromatization step can be integrated to efficiently produce the target aromatic structure with high yields reported for each step. This demonstrates the power of cascade strategies in creating complex molecules from simple, renewable starting materials.

Preparation of Functionalized Pyromellitate Derivatives and Analogues

The modification of this compound to create functionalized derivatives and analogues opens pathways to new materials with tailored properties. These modifications can target either the aromatic ring or the ester functional groups.

Catalytic Hydrogenation for Alicyclic Structures

The aromatic ring of this compound can be converted into a saturated alicyclic ring through catalytic hydrogenation. This reaction transforms the planar, rigid aromatic core into a flexible, three-dimensional cyclohexane (B81311) structure, creating tetramethyl cyclohexane-1,2,4,5-tetracarboxylate.

Research has shown that tetraethyl pyromellitate, a close analogue, can be effectively hydrogenated using a dual-metal catalyst. In one reported method, a solution of the ester is reacted with hydrogen gas at elevated temperature (150 °C) and pressure (4 MPa) over a Ruthenium-Palladium on alumina (B75360) (Ru-Pd/Al₂O₃) catalyst. mdpi.com This process achieves high conversion and selectivity for the alicyclic product. mdpi.com The resulting saturated tetra-esters are valuable as building blocks for polymers and as specialty plasticizers.

| Reaction | Catalyst | Conditions | Conversion | Selectivity |

| Hydrogenation of Tetraethyl Pyromellitate | 1 wt% Ru-1 wt% Pd/Al₂O₃ | 150 °C, 4 MPa H₂ | ~99% | 98% for hydrogenated product |

Table 1: Research findings on the catalytic hydrogenation of tetraethyl pyromellitate to its alicyclic analogue. mdpi.com

Electrophilic Substitution and Derivatization Reactions

Direct functionalization of the this compound aromatic ring via electrophilic aromatic substitution (EAS) presents a significant challenge. rsc.orgepa.gov The benzene (B151609) ring is substituted with four methoxycarbonyl (-COOCH₃) groups. These ester groups are powerful electron-withdrawing groups, which strongly deactivate the aromatic ring towards attack by electrophiles. acs.org While they would direct incoming electrophiles to the two available positions (meta to the existing groups), the high deactivation makes standard EAS reactions like nitration or halogenation extremely difficult to achieve.

Formation of Polymeric Precursors from Related Dianhydrides

Dianhydrides that are structurally related to this compound, most notably pyromellitic dianhydride (PMDA), are fundamental monomers in the synthesis of high-performance aromatic polyimides. researchgate.netwikipedia.orgsigmaaldrich.com These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace and electronics. sigmaaldrich.com The synthesis of these polyimides is typically not a direct polymerization but a two-step process, which begins with the formation of a soluble polymeric precursor. google.comtaylorandfrancis.com

This initial step involves the polycondensation reaction between a dianhydride and an aromatic diamine to form a poly(amic acid) (PAA), which serves as the tractable polymeric precursor. researchgate.netelectronicsandbooks.comcore.ac.uk The reaction is generally carried out at low to moderate temperatures in a polar aprotic solvent. google.comgatech.edu The nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of the dianhydride leads to the opening of the anhydride rings and the formation of amide and carboxylic acid functional groups along the polymer backbone. researchgate.net

The general reaction scheme involves the equimolar reaction of the dianhydride with a diamine, as illustrated by the reaction between Pyromellitic dianhydride (PMDA) and 4,4'-Oxydianiline (ODA). researchgate.net

Reaction Scheme: Formation of Poly(amic acid) from PMDA and ODA

Image depicting the chemical reaction of PMDA and ODA to form a poly(amic acid) would be placed here.

Source: Adapted from ResearchGate researchgate.net

The resulting poly(amic acid) solution is the polymeric precursor. google.com This precursor is then typically processed into a desired form, such as a thin film, and subsequently converted into the final polyimide through a process called imidization, which involves cyclization via thermal treatment or chemical dehydration. researchgate.netkoreascience.kr The molecular weight and properties of the PAA can be controlled by the purity of the monomers, the stoichiometry, the reaction temperature, and the solvent. core.ac.uk

Detailed research has explored the synthesis of poly(amic acid)s using various combinations of dianhydrides and diamines. For instance, studies have detailed the synthesis of poly(p-phenylenepyromellitamic acid) from the reaction of PMDA and p-phenylenediamine (B122844) in dimethylformamide (DMF). core.ac.uk Research has also shown that microwave-assisted polycondensation can accelerate the reaction, leading to higher yields and viscosity of the PAA in shorter time frames compared to conventional heating. electronicsandbooks.comresearchgate.net

The selection of the diamine and the reaction conditions significantly influences the properties of the resulting polymeric precursor and the final polyimide. The table below summarizes findings from various studies on the synthesis of these polymeric precursors.

| Dianhydride Monomer | Diamine Monomer | Solvent | Reaction Conditions | Resulting Polymeric Precursor | Reference |

|---|---|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | N,N-dimethylacetamide (DMAc) | Low temperature (e.g., 25°C), stirred until dissolved and fully reacted. | Poly(amic acid) solution with a specific solid content (e.g., 15%). | google.com |

| Pyromellitic dianhydride (PMDA) | p-Phenylenediamine (PPD) | Dimethylformamide (DMF) | Reaction completes within one minute. | Poly-(p-phenylenepyromellitamic acid) recovered as an amorphous powder. | core.ac.uk |

| Pyromellitic dianhydride (PMDA) & 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 4,4'-Oxydianiline (ODA) | Dimethylformamide (DMF) | Microwave-assisted polycondensation. | Copoly(amic acid) with a 93.01% yield in 1.5 hours. | electronicsandbooks.com |

| Hydrogenated pyromellitic dianhydride (H-PMDA) | 2,2′-Bis(trifluoromethyl)benzidine (TFMB) | γ-Butyrolactone | Modified one-pot polymerization method. | High-molecular-weight polyimide with sufficient film-forming ability. | nih.gov |

Coordination Chemistry and Supramolecular Assemblies of Tetramethyl Pyromellitate and Its Anion

Ligand Properties and Diverse Coordination Modes in Metal Complexes

The pyromellitate anion, derived from tetramethyl pyromellitate, is a multidentate ligand capable of adopting various coordination modes. The four carboxylate groups can be fully or partially deprotonated, leading to a high degree of structural diversity in the resulting metal complexes. This flexibility allows for the formation of mono-, di-, and multinuclear complexes, as well as extended polymeric structures.

The coordination of metal ions to the pyromellitate anion can result in the formation of discrete molecular entities. Depending on the metal-to-ligand ratio, reaction conditions, and the presence of ancillary ligands, complexes with varying nuclearity can be isolated. For instance, in the presence of a suitable coligand like piperazine (B1678402), the pyromellitate anion can facilitate the formation of dimeric units within a larger coordination polymer framework. An example is a zinc complex where piperazine acts as a ligand connecting two different metal centers, giving rise to a simple dimer. nih.gov The ability to form such discrete multinuclear species is a foundational aspect of constructing more complex supramolecular assemblies. nih.gov The coordination environment of the metal ions in these complexes is often completed by solvent molecules or other ligands, leading to varied geometries.

The pyromellitate anion excels as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The four carboxylate groups can bridge metal ions in various fashions, including monodentate, bidentate (chelating or bridging), and a combination thereof. This versatility gives rise to a rich variety of network topologies.

For example, in a series of transition metal coordination polymers involving pyromellitate and di(4-pyridyl) sulfide (B99878) (DPS), the pyromellitate ligand's carboxylate groups adopt a monodentate coordination mode, while the DPS ligands act as bridging units. researchgate.net In other instances, such as in zinc and cadmium coordination polymers synthesized with piperazine, the pyromellitate anion exhibits both monodentate and bidentate connectivity, contributing to the formation of complex 3D structures. nih.govacs.org The specific coordination mode is influenced by the nature of the metal ion, the solvent system, and the reaction temperature. nih.gov

Table 1: Examples of Coordination Modes of Pyromellitate in Polymeric Structures

| Compound/Structure | Metal Ion(s) | Pyromellitate Coordination Mode(s) | Resulting Architecture |

| Zn(2)(H(2)O)(C(10)H(2)O(8))(C(4)N(2)H(8)) | Zinc | Monodentate | 3D Coordination Polymer |

| Cd(4)(H(2)O)(2)(C(10)H(2)O(8))(2)(C(4)N(2)H(8))(3) | Cadmium | Monodentate and Bidentate | 3D Coordination Polymer |

| {[Mn2(BT)(DPS)2(H2O)6]·10H2O}n | Manganese | Monodentate | 2D Sheets connected by H-bonds |

| {[Co2(BT)(DPS)2(H2O)6]·10H2O}n | Cobalt | Monodentate | 2D Sheets connected by H-bonds |

| {[Cu2(BT)(DPS)(H2O)4]·5H2O}n | Copper | Monodentate | 2D Sheets connected by H-bonds |

| {[Zn2(BT)(DPS)2]·6H2O}n | Zinc | Monodentate | 2D Sheets connected by H-bonds |

BT = 1,2,4,5-benzenetetracarboxylate; DPS = di(4-pyridyl) sulfide

Design and Synthesis of Metal-Organic Frameworks (MOFs) with Pyromellitate Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyromellitate anion is an excellent candidate for a linker in MOF synthesis due to its rigidity and multiple coordination sites, which can lead to robust frameworks with high porosity. Aluminum and indium are among the metals that form notable MOFs with pyromellitate.

Indium-based MOFs (In-MOFs) using the pyromellitate linker have been synthesized, exhibiting interesting structural features. rsc.org

MIL-60(In) : This indium pyromellitate MOF features a three-dimensional framework with one-dimensional channels. researchgate.net Its structure is built from infinite chains of indium-centered, trans-connected octahedra that are linked by the tetradentate pyromellitate ligands. researchgate.net

MIL-117 : Synthesized hydrothermally, MIL-117 possesses a three-dimensional open framework. researchgate.net A distinctive feature of MIL-117 is the presence of infinite chains of unusual cis-sharing indium-centered octahedra, which are then interconnected by the pyromellitate ligands. researchgate.net The resulting structure defines one-dimensional channels. researchgate.net The structural formula is In₆(OH)₆(btec)₃(H₄btec)·8–14H₂O. researchgate.net

Table 2: Comparison of Indium-Based Pyromellitate MOFs

| MOF Name | Metal Ion | Key Structural Feature | Channel Dimensions |

| MIL-60(In) | Indium | Infinite chains of trans-connected octahedra | 4.0 x 2.7 Ų |

| MIL-117 | Indium | Infinite chains of cis-sharing octahedra | 7.7 x 8.0 Å |

Aluminum is a desirable metal for MOF synthesis due to its low cost, low toxicity, and the high stability of the resulting frameworks. researchgate.net Several aluminum-based pyromellitate MOFs have been reported.

MIL-118 : This MOF is synthesized hydrothermally and its structure consists of infinite chains of trans-connected aluminum-centered octahedra linked by pyromellitate ligands. acs.org In the as-synthesized form (MIL-118A), with the formula Al₂(OH)₂(H₂O)₂[C₁₀O₈H₂], the organic linker is not fully coordinated, with one carboxyl oxygen hydrogen-bonded to a terminal water molecule on the aluminum cation. researchgate.net MIL-118 exhibits structural flexibility during dehydration and rehydration processes. acs.org

MIL-120 : This aluminum pyromellitate, with the formula Al₄(OH)₈[C₁₀O₈H₂], features infinite chains of aluminum octahedra connected through the pyromellitate linker. researchgate.netresearchgate.net A notable characteristic is the presence of AlO₂(OH)₄ octahedra linked via a common edge of two μ₂-hydroxo groups. researchgate.net

MIL-121 : This porous aluminum pyromellitate MOF has a structure related to the MIL-53 series. acs.orgnih.gov It contains one-dimensional channels bordered by infinite trans-connected aluminum-centered octahedra linked by the pyromellitate ligand. acs.orgnih.gov A unique aspect of MIL-121 is that the pyromellitate ligand acts as a tetradentate linker through only two of its carboxylate groups, while the other two remain protonated and non-bonded, pointing into the channels. acs.orgnih.gov

The versatility of the pyromellitate anion extends to its coordination with a variety of transition metals, leading to the formation of coordination polymers with diverse structures and properties. mdpi.comnih.govnih.gov The choice of transition metal and the inclusion of ancillary ligands can direct the self-assembly process towards specific dimensionalities and network topologies. frontiersin.orgrsc.orgorientjchem.org

For instance, hydrothermal reactions of pyromellitic acid with zinc and cadmium salts in the presence of piperazine have yielded 3D coordination polymers. nih.govacs.org In the zinc-containing polymer, there are two distinct types of pyromellitate linkers, one with all oxygen atoms coordinated in a monodentate fashion and the other with only four monodentate connections. nih.gov In the cadmium analogue, the pyromellitate linker exhibits both bidentate and monodentate connectivity. nih.gov

Furthermore, the combination of pyromellitate with other bridging ligands, such as the flexible di(4-pyridyl) sulfide, has led to the synthesis of 2D coordination polymers with manganese(II), cobalt(II), copper(II), and zinc(II). researchgate.net In these structures, the pyromellitate's carboxylate groups coordinate in a monodentate fashion, while the pyridyl-based ligand bridges the metal centers. These 2D sheets are further connected into 3D supramolecular arrays through hydrogen bonding. researchgate.net

Reaction Kinetics and Mechanistic Investigations Involving Tetramethyl Pyromellitate

Elucidation of Reaction Pathways and Intermediate Species Formation

The reaction pathways involving tetramethyl pyromellitate (TMPM) are primarily centered on its photochemical properties and its behavior as a reducing agent substrate.

Another significant reaction pathway is the chemical reduction of this compound. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a tetrahydrofuran (B95107) solvent, the four ester groups of TMPM are completely reduced. The mechanism proceeds through the transfer of a hydride ion from the aluminum hydride complex to the carbonyl carbon of each ester group. This comprehensive reduction ultimately yields [2,4,5-Tris(hydroxymethyl)phenyl]methanol.

Table 1: Key Intermediates in Reactions Involving this compound

| Reaction Type | Key Intermediates | Precursor | Source(s) |

|---|---|---|---|

| Photosensitization | Excited Triplet State of TMPM | This compound (TMPM) | archive.orgscribd.com |

| This compound Radical Anion (TMPM•−) | Excited Triplet State of TMPM | scribd.com | |

| Donor Radical Cation (e.g., [R₄Sn]•+) | Electron Donor (e.g., Tetraalkylstannane) | scribd.com | |

| Alkyl Radical (R•) | Donor Radical Cation | archive.orgscribd.com | |

| Chemical Reduction | Hydride-Carbonyl Adduct | This compound, LiAlH₄ |

Role as an Electron Transfer Sensitizer (B1316253) in Photochemical Processes

This compound is recognized as an effective sensitizer, facilitating chemical reactions through the absorption of light and subsequent energy or electron transfer.

This compound functions as a triplet sensitizer in photoinduced electron transfer (PET) processes. archive.orgresearchgate.net Upon irradiation, TMPM is promoted to an excited state and undergoes intersystem crossing to its more stable triplet state. This excited triplet state is a potent enough oxidant to accept an electron from an aliphatic donor molecule. archive.org

The ability of this compound to act as a PET sensitizer has been harnessed to drive a variety of chemical transformations.

One major application is in conjugate alkylation . TMPM effectively sensitizes the alkylation of alkenes and alkynes that are substituted with electron-withdrawing groups. archive.orgresearchgate.net In these reactions, radical precursors such as tetraalkylstannanes or 2,2-dialkyldioxolanes serve as the source for alkyl radicals. archive.orgresearchgate.net The process has been demonstrated in the reaction of tetrabutylstannane with various acceptors, yielding alkylated products in moderate to good yields. researchgate.net

TMPM is also a useful sensitizer for the reactions of α,β-unsaturated ketones with tetraalkylstannanes. scribd.com The mechanism involves the excited triplet state of the mellitate, which facilitates the cleavage of the stannane (B1208499) via electron transfer, generating the necessary alkyl radicals for the reaction. scribd.com

Furthermore, TMPM has been used as a sensitizer in the cis-trans photoisomerization of cyclo-octene. This transformation highlights the ability of TMPM to transfer energy to induce conformational changes in other molecules.

Table 2: Chemical Transformations Sensitized by this compound (TMPM)

| Transformation | Substrate Type | Radical/Energy Precursor | Source(s) |

|---|---|---|---|

| Conjugate Alkylation | Electron-withdrawing substituted alkenes and alkynes | Tetraalkylstannanes, 2,2-dialkyldioxolanes | archive.orgresearchgate.net |

| Reaction with α,β-unsaturated ketones | α,β-Unsaturated ketones | Tetraalkylstannanes | scribd.com |

| Photoisomerization | Cyclo-octene | Not applicable (energy transfer) |

Kinetic Rate Law Determination and Mechanistic Analysis

Detailed kinetic rate laws for reactions involving this compound are not extensively documented in the surveyed literature. However, mechanistic analysis has been performed using techniques such as steady-state and flash photolysis experiments. archive.orgresearchgate.net These studies confirm that the rate of product formation is dependent on the efficiency of radical generation. archive.org

Photoexcitation and Intersystem Crossing: The initial absorption of light by TMPM and its conversion to the triplet state.

Electron Transfer: The transfer of an electron from the donor to the excited TMPM, forming the radical ion pair.

Cage Escape: The diffusion of the radical ion pair out of the solvent cage. This step is often rate-limiting and is a primary determinant of the quantum yield of the reaction. archive.orgresearchgate.net

Fragmentation and Radical Addition: The fragmentation of the donor radical cation to form an alkyl radical, which then adds to the substrate. archive.org

The rate of these photosensitized reactions can vary considerably, with some transformations requiring a few hours while others may take up to two days to achieve completion. researchgate.net This variation depends on the specific substrates and the efficiency of each step in the mechanistic pathway.

Influence of Reaction Conditions on Kinetics and Mechanisms

The efficiency and outcome of reactions involving this compound are sensitive to various experimental conditions.

Solvent: The choice of solvent can impact the reaction, although in some cases, the effect is minimal. For the asymmetric cis-trans photoisomerization of cyclo-octene sensitized by chiral esters, changing the solvent from pentane (B18724) to methanol (B129727) had little effect on the optical yield. The conjugate alkylation reactions sensitized by TMPM are typically carried out in acetonitrile. researchgate.net

Concentration: The concentration of the sensitizer can be an important parameter. In the conjugate alkylation reactions, a TMPM concentration of 0.01 M was found to be convenient. researchgate.net For the related photoisomerization of cyclo-octene sensitized by methyl benzoate, the photostationary state was found to be independent of the sensitizer concentration over a range of 0.004 M to 0.4 M.

Temperature and Reaction Time: Temperature plays a critical role in non-photochemical reactions. For instance, the reduction of TMPM using lithium aluminum hydride requires an initial cooling to 0°C, followed by an extended period of refluxing overnight to ensure the reaction goes to completion. Photochemical reactions are less dependent on temperature but are influenced by irradiation time, with complete reactions taking anywhere from several hours to two days. researchgate.net

Table 3: Exemplary Reaction Conditions for this compound Transformations

| Reaction | Sensitizer/Reagent | Solvent | Concentration/Temperature | Duration | Source(s) |

|---|---|---|---|---|---|

| Conjugate Alkylation | This compound | Acetonitrile | 0.01 M | Several hours to 2 days | researchgate.net |

| Photoisomerization | This compound | Pentane, Methanol, Acetonitrile | Not specified | Not specified | |

| Chemical Reduction | Lithium Aluminum Hydride | Tetrahydrofuran | 0°C to reflux | Overnight |

Computational Chemistry and Theoretical Modeling of Tetramethyl Pyromellitate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for understanding the distribution of electrons within a molecule, which governs its structure, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules and materials. For systems related to tetramethyl pyromellitate, DFT has been instrumental.

DFT calculations have been applied to pyromellitic dianhydride (PMDA) to study its role as an electron acceptor in charge-transfer (CT) complexes. nih.gov These studies often use hybrid functionals, such as B3LYP, to accurately model the geometry and electronic properties. researchgate.netijcce.ac.ir For instance, in a study on a sulfonated polyimide derived from PMDA, calculations using the B3LYP functional with a 6–311-G basis set were performed to understand the electrical and optical features of the polymer. researchgate.net Such calculations help in determining optimized molecular geometries, vibrational frequencies, and the nature of intermolecular interactions.

For this compound, a similar DFT approach would be expected to accurately predict its planar aromatic core and the rotational conformations of the four methyl ester groups. These calculations would be foundational for understanding its electronic properties and how it interacts with other molecules, for example, as an electron acceptor in the formation of charge-transfer complexes.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Pyromellitic Systems This table is illustrative of common methods applied to related systems, as direct studies on this compound are not widely available.

| Computational Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-311G(d,p) | Structural Optimization, Electronic Properties nih.gov |

| DFT | B3LYP | 6-311++G(d,p) | Vibrational Spectra, NBO Analysis ijcce.ac.ir |

| DFT | CAM-B3LYP | 6-311++G(d,p) | UV-Vis Spectra (TD-DFT) ijcce.ac.ir |

Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. Coupled-cluster (CC) theory, in particular, is considered a "gold standard" for providing highly accurate predictions of molecular energies and properties, especially for smaller systems where it is computationally feasible.

While comprehensive coupled-cluster studies specifically on this compound are not prominent in the literature, these high-level methods are crucial for benchmarking the accuracy of more computationally efficient methods like DFT. For a molecule like the acetylide anion, for example, coupled-cluster approaches have been used to construct highly accurate potential energy surfaces and predict spectroscopic parameters. nih.gov Similar high-accuracy calculations on the anion radical of this compound or its parent PMDA would provide definitive values for electron affinity and ionization potentials. rsc.org These benchmark results would be invaluable for validating the choice of DFT functionals used in larger-scale simulations or for studying complex systems involving the pyromellitate moiety.

Molecular Orbital (MO) theory describes the electronic structure of molecules using orbitals that are spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions.

In studies of PMDA and its derivatives, MO analysis is critical for understanding their function as electron acceptors. oup.com The LUMO of PMDA is localized on the electron-deficient aromatic ring and the carbonyl groups, making it available to accept electron density from a donor molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's chemical reactivity and the energy of its lowest-lying electronic transitions. researchgate.net

For this compound, the HOMO would be associated with the π-system of the benzene (B151609) ring, while the LUMO would also be a π* orbital distributed over the ring and the carbonyl groups of the ester functions. The energy of the LUMO is directly related to the electron affinity of the molecule. DFT calculations on related polyimides have shown that the HOMO-LUMO gap can reflect the energy of charge-transfer interactions within the molecular chains. researchgate.net A similar analysis for this compound would be crucial for designing and understanding its role in electronic materials and charge-transfer complexes.

Table 2: Illustrative Frontier Orbital Energies for a PMDA-based System Data derived from related systems to illustrate typical values.

| System Component | Orbital | Calculated Energy (eV) (Illustrative) |

|---|---|---|

| PMDA-based Unit | HOMO | -8.5 to -9.5 |

| PMDA-based Unit | LUMO | -2.0 to -3.0 |

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations have been extensively used to study the properties of polyimides, many of which are synthesized using PMDA. researchgate.netmdpi.com These simulations provide detailed insight into the conformational behavior of the polymer chains, including the pyromellitate unit. rsc.org All-atom MD simulations, using force fields like OPLS-AA, can predict bulk material properties such as the Young's modulus and Poisson's ratio by simulating the response of the polymer structure to mechanical stress. mdpi.com

For an isolated this compound molecule, MD simulations could be used to study the conformational dynamics of the four methyl ester groups. Key questions that could be addressed include the rotational barriers of the C(ring)-C(carbonyl) bonds and the C-O bonds, and how these motions are influenced by temperature and solvent. In the solid state, MD simulations can be used to reproduce crystal structures and study thermal motions and molecular reorientations. researchgate.net Such studies are vital for understanding how the molecule packs in a crystal and how its dynamic behavior relates to its macroscopic properties.

Prediction of Structure-Property Relationships through Computational Approaches

Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a molecule to a specific physical, chemical, or biological property. researchgate.net These models rely on molecular descriptors calculated from the computational structure of the molecule. nih.gov

For this compound and related compounds, computational approaches are key to establishing these relationships. For example, DFT calculations can provide a host of electronic descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov These descriptors can then be correlated with experimentally measured properties like thermal stability, dielectric constant, or reactivity. nih.gov In the design of novel polyimides, for instance, molecular simulations are used to understand how variations in the monomer units (like PMDA) affect the bulk properties of the resulting polymer. mdpi.compsu.edu By simulating properties like chain mobility and intermolecular interactions, researchers can predict how changes in the chemical structure will impact the final material's performance. researchgate.net

Computational Reaction Mechanism Simulations

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, a complete potential energy surface for a reaction can be mapped out.

While specific simulations of reactions involving this compound are not readily found, the methodology has been applied to its precursors and derivatives. For example, DFT calculations were used to investigate the reaction mechanism for the synthesis of PMDA itself. ibm.com In the context of polyimides, computational models have been developed to simulate the polymerization process, where a dianhydride like PMDA reacts with a diamine. nih.govutp.edu.my These simulations can help understand the step-by-step process of poly(amic acid) formation followed by imidization.

For this compound, computational simulations could be used to study reaction mechanisms such as its hydrolysis back to pyromellitic acid or its role in transesterification reactions. Such studies would involve locating the transition state structures for nucleophilic attack at the carbonyl carbons and calculating the activation barriers for each step, providing a fundamental understanding of its reactivity.

Advanced Applications of Tetramethyl Pyromellitate in Materials Science Research

Polymeric Materials Synthesis

Tetramethyl pyromellitate is a crucial monomer in the creation of sophisticated polymeric materials, particularly in the development of high-performance polyimides and their soluble precursors.

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net They are widely used in demanding applications within the aerospace, electronics, and automotive industries. faa.govresearchgate.net The conventional synthesis of polyimides involves a two-step process: the reaction of a dianhydride with a diamine to form a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical cyclization (imidization) to create the final, often intractable, polyimide. nasa.govmdpi.com

This compound offers an alternative and direct pathway for polyimide synthesis. In one-step procedures, a solution containing an aryl diamine and a tetraester of an aryl tetracarboxylic acid, such as this compound, is heated to form the polyimide directly. nasa.gov This method bypasses the isolation of the intermediate polyamic acid, streamlining the production process for certain applications like polyimide films. nasa.gov The resulting polyimides exhibit the high glass transition temperatures (Tg) and dimensional stability at elevated temperatures that are characteristic of this class of materials. researchgate.net

A significant challenge in the processing of high-performance polyimides is their poor solubility in common organic solvents, which complicates their fabrication into films, fibers, and coatings. faa.gov Research has focused on developing soluble polymer precursor systems to overcome this limitation. One approach involves the synthesis of "blocked" precursors. For instance, a novel blocked polyimide precursor was synthesized using diethylamine (B46881) as a blocking agent, resulting in the bis(N,N-diethylamide) of the polyamic acid derived from pyromellitic dianhydride and an aromatic diamine. nasa.gov

These blocked precursors demonstrate different properties compared to their unblocked polyamic acid (PAA) counterparts. They can offer enhanced stability and processability, allowing for the formation of high-molecular-weight polymers suitable for various applications.

Table 1: Comparison of Polyimide Precursor Properties

| Property | Unblocked Polyamic Acid (PAA) | Blocked Polyimide Precursor (BPP) |

|---|---|---|

| Synthesis | Reaction of pyromellitic dianhydride and a diamine. nasa.gov | Reaction of a diacid chloride with a diamine, using a blocking agent. nasa.gov |

| Solubility | Soluble in polar aprotic solvents like DMAc. nasa.gov | Soluble in solvents like N,N-dimethylacetamide. nasa.gov |

| Imidization | Undergoes thermal imidization with the elimination of water. nasa.gov | More resistant to thermal imidization than PAA. nasa.gov |

| Molecular Weight | Initial molecular weight is fixed. nasa.gov | Molecular weight can be increased via solid-state polymerization. nasa.gov |

Inorganic-Organic Hybrid Materials Development (e.g., MOFs)

Inorganic-organic hybrid materials combine the properties of both inorganic and organic components at the molecular scale, leading to novel functionalities. nih.gov Among these, Metal-Organic Frameworks (MOFs) have emerged as a prominent class of crystalline porous materials. nih.gov MOFs are constructed from metal ions or clusters linked together by organic molecules, known as linkers, to form one-, two-, or three-dimensional structures. nih.govyoutube.com

This compound serves as a precursor for one of the most common linkers used in MOF synthesis: pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid). Through hydrolysis, the ester groups of this compound are converted to carboxylic acid groups. This tetra-functional linker can then be reacted with various metal ions (e.g., zinc, copper, zirconium) in a solution to build a porous framework. youtube.comyoutube.com The resulting MOFs possess exceptionally high porosity and specific surface areas, sometimes exceeding 10,000 m²/g, which is far greater than traditional porous materials like zeolites. nih.govyoutube.com The ability to precisely control the structure and pore environment by selecting different metal ions and organic linkers makes MOFs highly versatile materials. youtube.com

Heterogeneous Catalysis Applications (specifically within MOF structures)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is crucial for industrial chemistry because it allows for easy separation and reuse of the catalyst. rsc.org MOFs have attracted significant interest as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active sites. rsc.orgresearchgate.net

The catalytic activity in MOFs can originate from several features:

Open Metal Sites: The metal nodes within the MOF structure can have open coordination sites that act as Lewis acids, facilitating a variety of chemical reactions. mdpi.com

Functional Organic Linkers: The organic linkers themselves can be functionalized with groups that act as catalytic centers. researchgate.net

Encapsulated Catalysts: The pores of the MOF can be used to encapsulate catalytically active metal nanoparticles or enzymes, creating a protected and size-selective reaction environment. rsc.org

MOFs constructed with linkers derived from this compound are particularly suited for liquid-phase reactions at moderate temperatures, which are common in the synthesis of fine chemicals. researchgate.net The combination of active metal centers and functional organic linkers within a single, well-defined crystalline structure allows for high efficiency and selectivity in various organic transformations. rsc.org

Table 2: Examples of Reactions Catalyzed by MOF-Based Heterogeneous Catalysts

| Reaction Type | Catalyst Type | Description |

|---|---|---|

| Henry Reaction | MOFs with basic sites (e.g., amino groups) | Catalyzes the nitroaldol condensation, a carbon-carbon bond-forming reaction. mdpi.com |

| Cycloaddition | MOFs with Lewis acid/base sites | Used for reactions like the cycloaddition of CO2 and epoxides. researchgate.net |

| Furfural (B47365) Hydrogenation | MOF-based catalysts | Used in the conversion of biomass-derived furfural into higher-value chemicals. rsc.org |

| Pesticide Detection | Magnetic MOFs | Used as adsorbents for the preconcentration of pesticides from water samples. nih.gov |

Research in Organic Electronic Materials (e.g., Phosphorescence Enhancement via Analogues)

Organic electronic materials, based on carbon-containing molecules and polymers, are foundational to technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible transistors. researchgate.netsigmaaldrich.com These materials offer advantages such as low-cost processing, mechanical flexibility, and tunable electronic properties. sigmaaldrich.com

While this compound itself is not a primary active material, its core chemical structure is integral to components used in organic electronics. Polyimides, which are synthesized from the related compound pyromellitic dianhydride, are widely used as high-performance substrates and dielectric layers in electronic devices due to their excellent thermal stability and insulating properties. researchgate.net

Research into analogues of the pyromellitate structure for applications such as phosphorescence enhancement is a specialized area within organic electronics. The principle involves designing molecules where the core aromatic structure can influence the photophysical properties of the material. By modifying the substituents on the benzene (B151609) ring or extending the conjugated system, it is possible to tune the energy levels of the excited states, potentially enhancing properties like phosphorescence for use in sensing or display applications. While direct research on simple this compound analogues for this specific purpose is a niche field, the broader family of pyromellitate-derived materials, particularly polyimides, remains critical to the advancement of organic electronic devices. researchgate.netspie.org

Advanced Gas Storage and Separation Technologies

The ability to efficiently store and separate gases is critical for applications in energy, environmental remediation, and industrial processes. Materials with high porosity and selective adsorption properties are essential for these technologies.

As discussed previously, MOFs derived from linkers like pyromellitic acid (from this compound) are exceptional candidates for gas storage and separation. nih.gov Their key advantages include:

Ultra-high Surface Area: The vast internal surface area provides an enormous number of sites for gas molecules to adsorb. youtube.com

Tunable Pore Size: The dimensions of the pores can be precisely engineered by choosing appropriate linkers and metal nodes, allowing for size-selective separation of gas molecules. youtube.com

Chemical Functionality: The internal surfaces of the pores can be chemically modified to have a stronger affinity for specific gases, enhancing selectivity. nih.gov

These properties make MOFs highly effective for storing gases like hydrogen and methane (B114726) at high densities and for separating valuable gases like CO2 from industrial flue streams. mdpi.com To overcome the practical challenges of using fine powders in industrial settings, these MOFs can be shaped into larger forms, such as polymer-composite beads, which retain their high capture capacity and can be easily regenerated and reused for multiple cycles. youtube.com

Table 3: Potential Gas Adsorption Properties of a Representative Pyromellitate-Based MOF

| Gas | Potential Application | Key MOF Property |

|---|---|---|

| Hydrogen (H₂) | Fuel Storage | High surface area and optimized pore volume. |

| Methane (CH₄) | Natural Gas Storage | Strong interaction with the framework for high-density storage. |

| Carbon Dioxide (CO₂) | Carbon Capture | High selectivity due to functional groups within the pores. |

| Iodine (I₂) | Nuclear Waste Capture | Strong affinity and efficient capture in both vapor and solution phases. youtube.com |

Q & A

What are the regioselective synthesis strategies for tetramethyl pyromellitate, and how do reaction conditions influence esterification patterns?

This compound (TMP) can be synthesized via controlled esterification of pyromellitic dianhydride (PMDA) with methanol. Regioselectivity is achieved through reversible anhydride formation in dichloromethane/triethylamine, enabling stepwise addition of alcohols or sequential reactions with different alcohols. For example, meta and para diesters are separated via crystallization from acetic acid . Orthoformate triesters under reflux enable quantitative esterification, while oxalyl chloride facilitates partial ester acid chloride formation. Methodological optimization (e.g., solvent choice, stoichiometry) is critical to minimize transesterification (<5%) and control substitution patterns .

How can this compound be integrated into metal-organic frameworks (MOFs), and what structural insights are gained from its coordination chemistry?

TMP derivatives, such as pyromellitate ligands, serve as tetradentate linkers in MOFs. For instance, MIL-121 (Al(OH)[H₂btec]) uses pyromellitate to form 3D networks with 1D channels, where non-coordinated -COOH groups stabilize the framework via hydrogen bonding. Characterization via synchrotron powder XRD, solid-state NMR (²⁷Al MQMAS), and BET analysis (162 m²/g surface area) reveals the ligand’s dual role in bonding and functionalization . Coordination geometry (e.g., AlO₄(OH)₂ octahedra) and dihedral angles between carboxylate groups and the benzene ring are critical for porosity and stability .

What analytical techniques are essential for resolving contradictions in this compound’s structural and magnetic properties in coordination complexes?

Contradictions arise from varying coordination modes (e.g., edge-sharing CoO₆ octahedra vs. hydrogen-bonded layers). Single-crystal XRD, IR spectroscopy (to distinguish H₂pm²⁻ vs. pm⁴⁻ bonding), and magnetic susceptibility measurements are key. For cobalt-pyromellitate complexes, magnetic hysteresis loops and heat capacity data reveal metamagnetic transitions (e.g., field-induced ferromagnetism in [Co₂(pm)]ₙ) and anisotropic spin states (s_eff = ½) . Synchrotron-based techniques resolve ambiguities in ligand protonation states and hydrogen-bonding networks .

How does this compound enhance fluorescence in biomaterials, and what methodological controls ensure reproducibility?

Incorporating pyromellitate ions into octacalcium phosphate (OCP) imparts fluorescence via ligand-centered transitions. Excitation at 260–320 nm yields blue emission (vs. pyromellitic acid’s purple emission at 312 nm). Reproducibility requires pH control (e.g., pH 6.0 for Pyro-5_pH6.0) and characterization via fluorescence spectroscopy (excitation/emission spectra) and elemental analysis to confirm ion substitution ratios. Batch consistency is validated by HPLC/MS to monitor impurities and solubility variations .

What challenges arise in characterizing the dynamic behavior of this compound in photochirogenic systems, and how are they addressed?

In chiral photoisomerization systems (e.g., LM-NS nanosponges), TMP derivatives act as cross-linkers and photosensitizers. Challenges include quantifying chirality transfer and solvent effects on ICD (induced circular dichroism) signals. UV-vis/CD spectroscopy (e.g., anisotropy factor g = Δε/ε) and solvent titration (e.g., methanol addition) reveal conformational rigidity. Swelling tests and thermal analysis (TGA/DSC) correlate framework stability with photoisomerization efficiency .

How do solvent and counterion selection impact the crystallization of copper-pyromellitate complexes, and what crystallographic parameters define their dimensionality?

Copper complexes with TMP derivatives exhibit structural diversity based on counterions (e.g., NH₃, alkali metals) and solvent (H₂O vs. organic amines). Deprotonation of H₄pm by bases (e.g., NaOH) dictates coordination modes, as seen in Cu-pm⁴⁻ chains (1D) or alkali-metal-incorporated 3D networks. Crystallographic parameters like dihedral angles (carboxylate vs. benzene ring) and hydrogen-bonding tables differentiate 1D/3D frameworks. Asymmetric unit analysis via XRD and bond-length tables (e.g., Cu-O = 1.94–2.02 Å) are critical .

What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

Variability arises from impurities (e.g., residual TFA, salt content). Methodological controls include:

- Peptide content analysis : Quantify active TMP derivatives via LC-MS to ensure <1% TFA.

- Solubility profiling : Pre-screen batches in assay buffers (e.g., PBS/DMSO mixtures).

- QC thresholds : Set acceptance criteria for HPLC purity (>98%) and elemental analysis (C/H/O ratios). Advanced QC (e.g., Karl Fischer titration for water content) is recommended for cell-based assays .

How does this compound’s role as a UV absorber compare to chromate in capillary electrophoresis, and what experimental validations are required?

TMP derivatives (e.g., pyromellitic acid) replace toxic chromate in CE by absorbing UV at 254 nm. Validation involves:

- Buffer optimization : 2.25 mM pyromellitic acid, 6.5 mM NaOH, pH 7.

- Migration time reproducibility : Compare anion separation (e.g., NO₃⁻, SO₄²⁻) across 10 runs.

- Detection limits : Spike recovery tests (90–110%) confirm sensitivity vs. chromate. Toxicity profiling (e.g., LD50) is critical for handling protocols .

Table 1: Key Characterization Techniques for TMP Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.